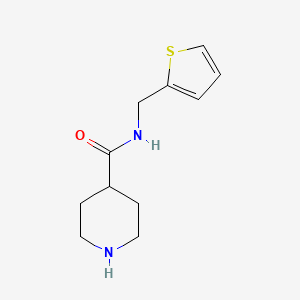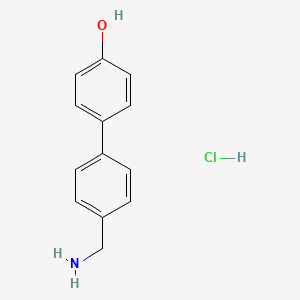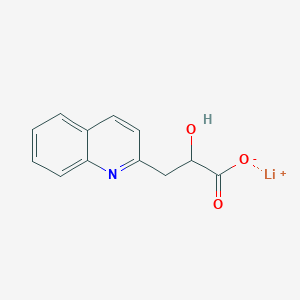
N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide, also known as CCT251545, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound was first synthesized in 2011 and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
For additional details, you can refer to the Sigma-Aldrich page on 3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide . Additionally, a recent article on related compounds might provide insights: “Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents” . 📚
Mécanisme D'action
Target of Action
The primary target of N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is the Ephrin type-B receptor 4 . This receptor is a type of receptor tyrosine kinase that binds promiscuously to transmembrane ephrin-B family ligands residing on adjacent cells .
Mode of Action
The compound interacts with its target, the Ephrin type-B receptor 4, leading to contact-dependent bidirectional signaling into neighboring cells
Biochemical Pathways
It has been suggested that the compound may inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in cellular function and survival, and their modulation can have significant downstream effects.
Result of Action
It has been suggested that triazole-pyrimidine hybrid compounds, which include n-(3-chloro-4-methoxyphenyl)-4-phenyl-1h-1,2,3-triazole-5-carboxamide, may have promising neuroprotective and anti-inflammatory properties .
Action Environment
It is known that many factors, such as ph, temperature, and the presence of other molecules, can influence the action of a compound .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves the reaction of 3-chloro-4-methoxyaniline with phenylacetylene to form 3-chloro-4-methoxyphenylphenylacetylene. This intermediate is then reacted with sodium azide and copper (I) iodide to form 3-chloro-4-methoxyphenyl-1-phenyl-1H-1,2,3-triazole. Finally, this compound is reacted with ethyl chloroformate to form the desired product, N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide.", "Starting Materials": [ "3-chloro-4-methoxyaniline", "phenylacetylene", "sodium azide", "copper (I) iodide", "ethyl chloroformate" ], "Reaction": [ "Step 1: 3-chloro-4-methoxyaniline is reacted with phenylacetylene in the presence of a palladium catalyst to form 3-chloro-4-methoxyphenylphenylacetylene.", "Step 2: To a solution of 3-chloro-4-methoxyphenylphenylacetylene in DMF, sodium azide and copper (I) iodide are added and the mixture is stirred at room temperature for several hours to form 3-chloro-4-methoxyphenyl-1-phenyl-1H-1,2,3-triazole.", "Step 3: To a solution of 3-chloro-4-methoxyphenyl-1-phenyl-1H-1,2,3-triazole in THF, ethyl chloroformate is added dropwise and the mixture is stirred at room temperature for several hours to form N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide.", "Step 4: The product is isolated by filtration and purified by recrystallization." ] } | |
Numéro CAS |
1787917-98-9 |
Nom du produit |
N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide |
Formule moléculaire |
C16H13ClN4O2 |
Poids moléculaire |
328.76 |
Nom IUPAC |
N-(3-chloro-4-methoxyphenyl)-5-phenyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13ClN4O2/c1-23-13-8-7-11(9-12(13)17)18-16(22)15-14(19-21-20-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,22)(H,19,20,21) |
Clé InChI |
GPBRGXCJXPAWHM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NNN=C2C3=CC=CC=C3)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine hydrochloride](/img/structure/B3019360.png)

![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine](/img/structure/B3019363.png)
![(3-(Pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B3019364.png)

![7-Chloro-2-(3-morpholinopropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3019372.png)
![ethyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B3019373.png)

![7-(3-methoxyphenyl)-3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3019378.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B3019380.png)
![5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzaldehyde](/img/structure/B3019381.png)

